Silanethiol, trimethyl-
CAS No.: 18338-27-7
Cat. No.: VC18045778
Molecular Formula: C3H10SSi
Molecular Weight: 106.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18338-27-7 |
|---|---|
| Molecular Formula | C3H10SSi |
| Molecular Weight | 106.26 g/mol |
| IUPAC Name | trimethyl(sulfanyl)silane |
| Standard InChI | InChI=1S/C3H10SSi/c1-5(2,3)4/h4H,1-3H3 |
| Standard InChI Key | KHOQXNHADJBILQ-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)S |
Introduction
Structural and Electronic Properties
Molecular Geometry
Trimethylsilanethiol adopts a tetrahedral geometry around the silicon atom, with bond angles approximating 109.5° . The Si-S bond length (approximately 2.15 Å) is longer than the Si-O bond in trimethylsilanol (1.87 Å) , reflecting sulfur’s larger atomic radius. Crystallographic studies of related silanethiols, such as triphenylsilanethiol, suggest weak intermolecular S-H···S hydrogen bonding, which may influence its solid-state packing .
Electronic Configuration
The electronegativity difference between silicon (1.90) and sulfur (2.58) creates a polar Si-S bond, with partial negative charge localization on sulfur. This polarity enhances reactivity toward electrophiles compared to non-polar silicon-carbon bonds. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~6.2 eV, indicating moderate stability under ambient conditions .
Synthesis and Isolation
Hydrolysis of Trimethylchlorosilane Derivatives
Trimethylsilanethiol is theoretically accessible via hydrolysis of trimethylsilyl thioethers or thiocyanate precursors. For example, weakly basic hydrolysis of (CH₃)₃SiSCN could yield the thiol:
This method avoids dimerization to hexamethyldisilthiane ((CH₃)₃Si-S-Si(CH₃)₃), a common byproduct in acidic conditions .
Thiol-Disulfide Exchange
Reaction of trimethylsilyl disulfides with reducing agents like lithium aluminum hydride (LiAlH₄) offers another potential route:
This method remains untested for trimethylsilanethiol but is established for bulkier silanethiols .
Physicochemical Properties
Acidity and Basicity
Trimethylsilanethiol is a weak acid with an estimated pKa of ~12.5 in aqueous solution, less acidic than its oxygen analog trimethylsilanol (pKa 11) . Deprotonation with strong bases like sodium hydride generates the trimethylsilanethiolate anion ((CH₃)₃SiS⁻), a potent nucleophile:
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition above 150°C, releasing methane and silicon-sulfur oligomers. Combustion products include silicon dioxide (SiO₂) and sulfur oxides (SOₓ), posing abrasion risks in engines—a concern documented for volatile siloxanes in biogas .
Table 1: Comparative Properties of Trimethylsilanol and Trimethylsilanethiol
| Property | Trimethylsilanol ((CH₃)₃SiOH) | Trimethylsilanethiol ((CH₃)₃SiSH) |
|---|---|---|
| Molecular Weight | 90.22 g/mol | 106.27 g/mol |
| Boiling Point | 99°C | ~120°C (estimated) |
| pKa | 11 | ~12.5 (estimated) |
| Si-X Bond Length | 1.87 Å (Si-O) | 2.15 Å (Si-S) |
Reactivity and Applications
Nucleophilic Substitution
The sulfur lone pairs in trimethylsilanethiol facilitate reactions with alkyl halides, forming thioethers:
This reactivity is exploited in organocatalysis and polymer cross-linking .
Surface Functionalization
Trimethylsilanethiol’s ability to bind metal oxides (e.g., TiO₂, SiO₂) via S-H dissociation makes it a candidate for modifying sensor surfaces. Self-assembled monolayers (SAMs) of silanethiols enhance corrosion resistance in microelectronics .
Challenges and Future Directions
Direct studies on trimethylsilanethiol are scarce, necessitating further research into:
-
Synthetic Optimization: Developing dimerization-free routes.
-
Spectroscopic Characterization: IR/Raman studies to confirm vibrational modes.
-
Toxicology: Assessing inhalation risks and environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume